![molecular formula C17H17NO3 B1490512 5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one CAS No. 1105194-12-4](/img/structure/B1490512.png)
5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one
Vue d'ensemble
Description
5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one, also known as HMI-1, is a synthetic compound that has been studied extensively for its potential therapeutic applications. This compound is a derivative of isoquinoline and has been shown to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been studied as a potential treatment for breast cancer, lung cancer, and leukemia. 5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one has also been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory bowel disease and rheumatoid arthritis.
Mécanisme D'action
5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of a variety of proteins involved in cell growth and survival. Inhibition of HSP90 by 5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one leads to the degradation of these proteins and ultimately leads to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, 5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one has been shown to have a variety of other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and has been studied as a potential treatment for infectious diseases. 5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one has also been shown to have neuroprotective properties and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one is its specificity for HSP90. This makes it a useful tool for studying the role of HSP90 in various cellular processes. However, the use of 5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one in lab experiments is limited by its solubility and stability. 5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one is poorly soluble in water and requires the use of organic solvents for administration. It is also unstable in aqueous solutions and must be stored at low temperatures to prevent degradation.
Orientations Futures
There are several future directions for research on 5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one. One area of interest is the development of more stable and soluble derivatives of 5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one that can be used in lab experiments and potentially in clinical applications. Another area of interest is the identification of other proteins that are affected by 5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one, which could lead to the development of new therapies for a variety of diseases. Finally, the role of 5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one in the regulation of cellular processes other than cell growth and survival is an area of interest for future research.
Propriétés
IUPAC Name |
5-hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-21-13-7-5-12(6-8-13)11-18-10-9-14-15(17(18)20)3-2-4-16(14)19/h2-8,19H,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLWXBOYIWNIKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-2-(4-methoxybenzyl)-3,4-dihydroisoquinolin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



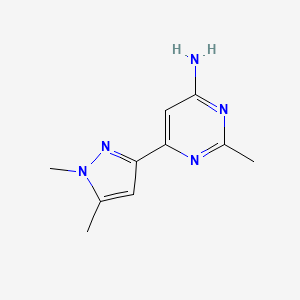


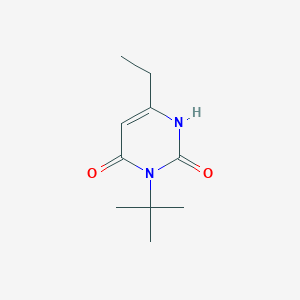
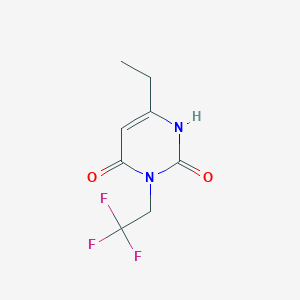
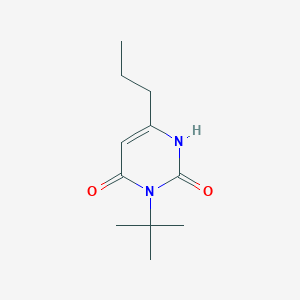

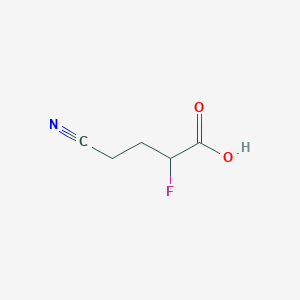
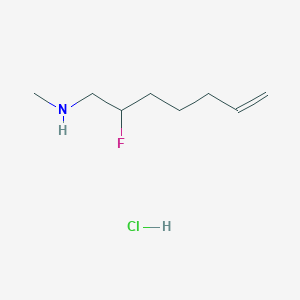
![[3-(Thiophen-3-yl)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B1490447.png)
![[2-(Furan-2-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1490449.png)
![2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one](/img/structure/B1490450.png)

![1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B1490452.png)